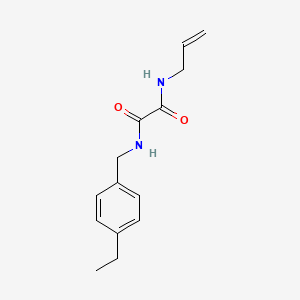![molecular formula C20H17FN2O3S2 B4996955 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4996955.png)
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide, commonly known as FSBA, is a small molecule compound that has gained attention in the scientific community for its potential applications in biochemical and physiological research. FSBA is a sulfonamide-based compound that has been synthesized through a multi-step process, and its unique structure has been shown to have several advantages in laboratory experiments. In
作用機序
FSBA works by binding to specific sites on proteins, which can affect their function and activity. The sulfonamide group in FSBA is known to interact with the amino acid residues in the active site of proteins, which can inhibit their activity. In addition, the fluorophenyl group in FSBA can be used to label proteins, which can be useful for studying protein-protein interactions.
Biochemical and Physiological Effects
FSBA has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein-protein interactions, and the potential for use as a therapeutic agent. FSBA has been used to study the activity of several enzymes, including proteases, kinases, and phosphatases. In addition, FSBA has been shown to modulate the activity of several proteins involved in cell signaling pathways, which can have implications for the treatment of various diseases.
実験室実験の利点と制限
FSBA has several advantages for use in laboratory experiments, including its small size, its ability to label proteins, and its potential for use as a therapeutic agent. However, there are also limitations to using FSBA, including its potential for non-specific binding, its low solubility in aqueous solutions, and its potential for toxicity at high concentrations.
将来の方向性
There are several future directions for research involving FSBA, including the development of new synthetic methods for FSBA and related compounds, the exploration of its potential as a therapeutic agent, and the study of its effects on various proteins and enzymes. In addition, the use of FSBA in high-throughput screening assays and drug discovery efforts could lead to the identification of new drug targets and the development of novel therapeutics.
合成法
The synthesis of FSBA involves several steps, including the preparation of the starting materials, the synthesis of the intermediate compounds, and the final coupling reaction. The starting materials for FSBA synthesis are 4-fluoroaniline and 2-(methylthio)benzoic acid. The intermediate compounds are prepared through the reaction of these starting materials with various reagents, including thionyl chloride, sulfuric acid, and sodium hydroxide. The final coupling reaction is achieved through the use of N-(4-aminophenyl)sulfonyl chloride, which reacts with the intermediate compound to form FSBA.
科学的研究の応用
FSBA has several potential applications in scientific research, particularly in the study of protein-protein interactions and enzyme activity. FSBA has been shown to be a useful tool for studying the binding affinity of proteins, as well as the kinetics of enzyme reactions. In addition, FSBA has been used to study the effects of small molecule inhibitors on protein function, and to identify potential drug targets for various diseases.
特性
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S2/c1-27-19-5-3-2-4-18(19)20(24)22-15-10-12-17(13-11-15)28(25,26)23-16-8-6-14(21)7-9-16/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGJLFUPACLLCSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-acetyl-3-(2-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B4996904.png)

![5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4996911.png)

![3-amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B4996916.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996932.png)

![N-[2-(dimethylamino)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4996946.png)

![N-[2-(2-methylphenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4996953.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2,5-difluorobenzyl)-5-methoxybenzamide](/img/structure/B4996974.png)
![N'-{4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-N,N-dimethyl-1,2-ethanediamine](/img/structure/B4996980.png)
![4-[allyl(methylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4996992.png)